4-Isobutoxy-3,5-dimethylbenzamide
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Overview
Description
4-Isobutoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzamide, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting ester is then converted to the amide using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: 4-Isobutoxy-3,5-dimethylbenzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Isobutoxy-3,5-dimethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isobutoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxy-3,5-dimethylbenzamide
- 4-Isobutoxy-3,5-dimethylbenzoic acid
- 4-Isobutoxy-3,5-dimethylbenzylamine
Uniqueness
4-Isobutoxy-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3,5-dimethyl-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-8(2)7-16-12-9(3)5-11(13(14)15)6-10(12)4/h5-6,8H,7H2,1-4H3,(H2,14,15) |
InChI Key |
MLEZFNGDOFJSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C)C(=O)N |
Origin of Product |
United States |
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